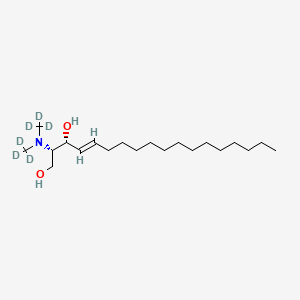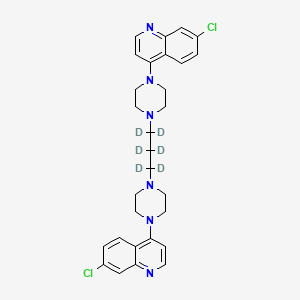
D-erythro-N,N-Dimethylsphingosine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-erythro-N,N-Dimethylsphingosine-d6: is a deuterated analog of D-erythro-N,N-Dimethylsphingosine, a sphingosine derivative. This compound is primarily used in biochemical research due to its ability to inhibit protein kinase C and sphingosine kinase, making it a valuable tool in studying cellular signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-N,N-Dimethylsphingosine-d6 involves the deuteration of D-erythro-N,N-Dimethylsphingosine. The process typically includes the following steps:
Starting Material: The synthesis begins with D-erythro-sphingosine.
Dimethylation: The hydroxyl groups of D-erythro-sphingosine are dimethylated using dimethyl sulfate or a similar reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: D-erythro-N,N-Dimethylsphingosine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
Chemistry: D-erythro-N,N-Dimethylsphingosine-d6 is used as a reference standard in mass spectrometry due to its deuterated nature, which helps in distinguishing it from non-deuterated analogs .
Biology: In biological research, this compound is used to study the role of sphingosine kinases and protein kinase C in cellular signaling pathways. It helps in understanding the mechanisms of cell growth, differentiation, and apoptosis .
Medicine: this compound is investigated for its potential therapeutic applications, particularly in cancer research. It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for anti-cancer drug development .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting sphingosine kinases and protein kinase C. It is also used in the quality control of pharmaceutical products .
作用機序
D-erythro-N,N-Dimethylsphingosine-d6 exerts its effects by inhibiting protein kinase C and sphingosine kinase. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular signaling. The compound also induces apoptosis by activating caspases and other apoptotic pathways .
類似化合物との比較
D-erythro-N,N-Dimethylsphingosine: The non-deuterated analog with similar inhibitory effects on protein kinase C and sphingosine kinase.
N,N-Dimethylsphingosine: Another analog that inhibits sphingosine kinase and protein kinase C but lacks the deuterium atoms.
Uniqueness: D-erythro-N,N-Dimethylsphingosine-d6 is unique due to its deuterated nature, which provides distinct advantages in mass spectrometry and other analytical techniques. The presence of deuterium atoms allows for better differentiation and quantification in complex biological samples .
特性
IUPAC Name |
(E,2S,3R)-2-[bis(trideuteriomethyl)amino]octadec-4-ene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXOQXUDKDCXME-IJEPZDFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(Pentan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B587035.png)




![(2R,3R,4R,5S,6R)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B587046.png)



